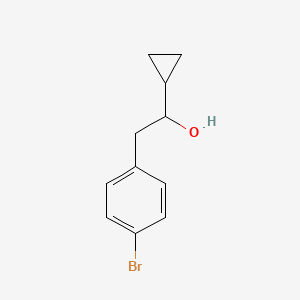

2-(4-Bromophenyl)-1-cyclopropylethan-1-ol

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1-cyclopropylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9,11,13H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNMPZADQXXCDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-cyclopropylethan-1-ol typically involves the reaction of 4-bromobenzyl bromide with cyclopropylmethanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-cyclopropylethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in THF.

Major Products Formed

Oxidation: Formation of 2-(4-bromophenyl)-1-cyclopropylethanone.

Reduction: Formation of 2-(4-bromophenyl)-1-cyclopropylethane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-1-cyclopropylethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.

Medicine: Explored for its potential use in drug discovery and development. Its unique structural features make it a candidate for the design of novel drugs with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-cyclopropylethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the cyclopropyl-ethanol moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(4-Bromophenyl)-1-cyclopropylethanol

- CAS No.: 1183977-64-1

- Molecular Formula : C₁₁H₁₃BrO

- Molecular Weight : 241.13 g/mol

- Structural Features: Comprises a bromophenyl group, a cyclopropyl ring, and an ethanol backbone. The bromine atom at the para position of the phenyl ring and the cyclopropyl group confer unique steric and electronic properties .

Synthesis and Applications :

Produced by American Elements in high-purity grades (up to 99.999%), this compound is tailored for specialized applications in pharmaceuticals, organic synthesis, and materials science. Its cyclopropyl group may act as a bioisostere, enhancing metabolic stability in drug candidates .

Comparative Analysis with Structural Analogs

1-(4-Bromophenyl)cyclopropanol (CAS 109240-30-4)

- Molecular Formula : C₉H₉BrO

- Molecular Weight : ~213.07 g/mol

- Key Differences: Lacks the ethyl linker between the cyclopropyl and bromophenyl groups. Reduced molecular weight and altered steric profile due to direct attachment of cyclopropanol to the phenyl ring.

- Implications: Lower solubility in polar solvents compared to the target compound due to reduced hydroxyl group accessibility. Limited commercial availability, suggesting niche research applications .

1-(4-Bromophenyl)propan-1-ol (CAS 4489-22-9)

- Molecular Formula : C₉H₁₁BrO

- Molecular Weight : 215.09 g/mol

- Key Differences: Replaces the cyclopropyl group with a linear propanol chain. Simplified structure with fewer stereochemical constraints.

- Implications :

4-Phenylphenol (CAS 92-69-3)

- Molecular Formula : C₁₂H₁₀O

- Molecular Weight : 170.21 g/mol

- Key Differences :

- Substitutes bromine with a hydroxyl group and adds a second phenyl ring.

- Lacks the cyclopropyl and ethyl moieties.

- Implications: Phenolic group increases acidity (pKa ~10) compared to alcoholic analogs. Widely used as a disinfectant and preservative, diverging from the target compound’s synthetic niche .

Structural and Functional Comparison Table

| Property | 2-(4-Bromophenyl)-1-cyclopropylethan-1-ol | 1-(4-Bromophenyl)cyclopropanol | 1-(4-Bromophenyl)propan-1-ol | 4-Phenylphenol |

|---|---|---|---|---|

| Molecular Formula | C₁₁H₁₃BrO | C₉H₉BrO | C₉H₁₁BrO | C₁₂H₁₀O |

| Molecular Weight | 241.13 | ~213.07 | 215.09 | 170.21 |

| Key Groups | Bromophenyl, cyclopropyl, ethanol | Bromophenyl, cyclopropanol | Bromophenyl, propanol | Biphenyl, phenol |

| Polarity | Moderate (OH group, bromine) | Low (steric hindrance) | Moderate | High (phenolic OH) |

| Applications | Drug synthesis, materials science | Limited research use | Cross-coupling reactions | Disinfectants, preservatives |

Research Findings and Implications

- Electronic Effects: Bromine’s electron-withdrawing nature enhances electrophilic reactivity, shared across brominated analogs but modulated by adjacent substituents (e.g., cyclopropyl vs. propanol) .

- Synthetic Utility: The target compound’s cyclopropyl-ethyl backbone may require advanced synthetic strategies (e.g., cyclopropanation via Simmons-Smith reaction), contrasting with simpler alkylation routes for propanol derivatives .

Biological Activity

2-(4-Bromophenyl)-1-cyclopropylethan-1-ol , also known by its CAS number 1183977-64-1, is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to delve into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropyl group attached to an ethanolic chain, with a bromophenyl substituent. This configuration is believed to enhance its biological activity through various mechanisms.

Structural Formula

Antimicrobial Activity

Research indicates that compounds with similar bromophenyl structures often exhibit significant antimicrobial properties. For instance, studies have shown that brominated compounds can enhance electron density, which may contribute to increased antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| 4-(4-bromophenyl)-thiosemicarbazide | 8 | E. coli |

| Chlorinated analogue | 16 | S. aureus |

Note: TBD indicates that further studies are needed to establish the MIC for the compound .

The proposed mechanism of action for this compound involves its interaction with specific biological targets, potentially including:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

Case Study 1: Antibacterial Efficacy

In a recent study examining the antibacterial efficacy of various brominated compounds, this compound was tested against resistant strains of E. coli. The results indicated promising activity, suggesting potential for development as a therapeutic agent.

Case Study 2: Cytotoxicity Assessment

Another study focused on assessing the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it exhibits selective cytotoxicity, sparing normal cells while effectively reducing viability in cancerous cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.